2,4-Diphenylimidazole
Overview
Description
2,4-Diphenylimidazole is a chemical compound that is part of the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and analytical chemistry.
Synthesis Analysis
The synthesis of 2,4-diphenylimidazole derivatives has been explored through different methods. One approach involves the use of ionic liquids such as 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) as a catalyst for the one-pot, three-component synthesis of 2-aryl-4,5-diphenyl imidazoles. This method is advantageous due to its mild reaction conditions, high yields, and avoidance of harmful catalysts . Another synthesis method includes the use of microwave irradiation to condense benzil, aromatic aldehyde, and ammonium acetate, which significantly reduces reaction time and simplifies the workup process .
Molecular Structure Analysis
The molecular structure of 2,4-diphenylimidazole derivatives is crucial for their interaction with biological targets. For instance, the presence of an ester moiety in the imidazole ring is necessary for full agonist properties at the GABA(A) receptor, while modifications in the phenyl rings can affect both potency and efficacy .
Chemical Reactions Analysis
2,4-Diphenylimidazole derivatives can participate in various chemical reactions. For example, they can be used to synthesize azo dyes, which are compounds that contain a nitrogen-nitrogen double bond and are known for their vivid colors. These azo dyes containing the 4,5-diphenylimidazole group have been evaluated as analytical reagents for the spectrophotometric determination of metals, with some derivatives showing high molar absorptivities with metal ions like copper and mercury .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-diphenylimidazole derivatives are influenced by their molecular structure. The presence of diphenyl groups can impact the compound's solubility, stability, and reactivity. These properties are essential for the compound's potential use as analytical reagents, as well as for their pharmacological activities, which can include interactions with the GABA(A) receptor as mentioned earlier .
Scientific Research Applications
Antiprotozoal Agents
2,4-Diphenylimidazole derivatives have been explored for their antiprotozoal properties. A study found that diphenyl-based bis(2-iminoimidazolidines) show promise as antiprotozoal agents, particularly against Trypanosoma brucei. These compounds demonstrated improved activity and selectivity in vitro against wild type and resistant strains of T. b. brucei, indicating their potential as leads for antiprotozoal drugs (Martínez et al., 2015).
Antimicrobial and Antioxidant Properties
Research on 2-arylbenzimidazole derivatives, a class related to 2,4-diphenylimidazole, highlights their potential as antimicrobial and antioxidant agents. These compounds showed moderate to good inhibitory activity against Staphylococcus aureus and demonstrated significant antioxidant activities in various assays (Zhou et al., 2013).
GABA(A) Receptor Activity
A study on 1,2-diphenylimidazole derivatives explored their efficacy in potentiating gamma-aminobutyric acid (GABA)-evoked currents in Xenopus laevis oocytes. These compounds enhanced GABA action with potencies and efficacies comparable to or greater than certain anesthetics, suggesting a potential application in neuroscience (Asproni et al., 2005).
Biofilm Inhibition
4(5)-Aryl-2-amino-1H-imidazoles and related compounds were synthesized and tested for their effect against biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa. The study indicated that certain substitution patterns significantly influence biofilm inhibitory activity (Steenackers et al., 2011).
Enzyme Inhibition
In the context of diabetes research, certain derivatives of 2,4-diphenylimidazole showed inhibitory effectson α-glucosidase and α-amylase, enzymes relevant to diabetes management. These compounds exhibited dose-dependent inhibition, with some showing non-competitive and competitive inhibition types. This suggests their potential application in diabetes treatment (Balba et al., 2011).
Antifungal Activities
A variety of compounds related to 2,4-diphenylimidazole have been investigated for their antifungal activities. For instance, compounds like strepimidazoles, which contain the 2-aminoimidazole moiety, showed inhibitory activities against plant pathogenic fungi, indicating their potential in agricultural applications (Sun et al., 2020).
Antitrypanosomal and Antiplasmodial Activity
Studies on bis(2-aminoimidazolines) and bisguanidines, which are structurally related to 2,4-diphenylimidazole, demonstrated potent in vitro and in vivo activities against Trypanosoma brucei and Plasmodium falciparum. This suggests their potential in developing treatments for diseases like malaria and African trypanosomiasis (Dardonville & Martínez, 2017).
Antibiofilm Agents
2-Aminoimidazole derivatives, related to 2,4-diphenylimidazole, have been identified as potent antibiofilm agents. They are capable of dispersing preestablished biofilms and resensitizing multidrug-resistant strains of bacteria to conventional antibiotics (Rogers et al., 2010).
Safety And Hazards
Future Directions
Research and development of imidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the wide range of applications of this important heterocycle .
properties
IUPAC Name |
2,5-diphenyl-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHCKYIBYRNHOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304756 | |
Record name | 2,4-Diphenylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diphenylimidazole | |
CAS RN |
670-83-7 | |
Record name | 2,4-Diphenylimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167196 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Diphenylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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